molecular formula C5H9NO2 B3040357 (2S,3R)-3-Methylazetidine-2-carboxylic acid CAS No. 1932255-43-0

(2S,3R)-3-Methylazetidine-2-carboxylic acid

Cat. No.: B3040357
CAS No.: 1932255-43-0
M. Wt: 115.13
InChI Key: WDWMCQMMMOWQAP-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a chiral amino acid derivative with a unique four-membered azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, which includes the biologically significant amino acid, (2S,3R)-3-methylglutamate . This process involves a six-step synthesis with overall yields ranging from 52% to 65% .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of enantioselective synthesis and the use of chiral catalysts are likely employed to achieve the desired stereochemistry on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The azetidine ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. For example, regio- and stereoselective hydrobromolysis can be used to convert trans-β-phenyl glycidate enantiomers into azetidine derivatives .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the hydrobromolysis of trans-β-phenyl glycidate enantiomers can lead to the formation of 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives .

Scientific Research Applications

(2S,3R)-3-Methylazetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-β-Phenyl glycidate derivatives
  • 4-Phenyloxazolidin-2-one-5-carboxylic acid derivatives

Uniqueness

(2S,3R)-3-Methylazetidine-2-carboxylic acid is unique due to its four-membered azetidine ring and specific stereochemistry. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers unique reactivity and binding characteristics that can be exploited in research and industrial applications.

Properties

IUPAC Name

(2S,3R)-3-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMCQMMMOWQAP-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 3
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 4
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 5
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 6
(2S,3R)-3-Methylazetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.